1,3-Dichloro-2-(trifluoromethoxy)benzene

Medicinal Chemistry Chemokine Receptor Antagonists SNAr Regioselectivity

1,3-Dichloro-2-(trifluoromethoxy)benzene (CAS 97608-49-6), also referred to as 2,6-dichlorotrifluoromethoxybenzene, is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂F₃O and a molecular weight of 231.00 g·mol⁻¹. It features two chlorine substituents at the 1,3-positions and a trifluoromethoxy (–OCF₃) group at the 2-position of the benzene ring, conferring a distinctive electron-withdrawing profile that activates both C–Cl bonds toward nucleophilic aromatic substitution (SNAr).

Molecular Formula C7H3Cl2F3O
Molecular Weight 231 g/mol
CAS No. 97608-49-6
Cat. No. B052536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-(trifluoromethoxy)benzene
CAS97608-49-6
Synonyms2,6-Dichlorophenyl Trifluoromethyl Ether
Molecular FormulaC7H3Cl2F3O
Molecular Weight231 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl
InChIInChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
InChIKeyRIVHTVHBEUJLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-(trifluoromethoxy)benzene (CAS 97608-49-6): Procurement-Grade Halogenated Aromatic Building Block


1,3-Dichloro-2-(trifluoromethoxy)benzene (CAS 97608-49-6), also referred to as 2,6-dichlorotrifluoromethoxybenzene, is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂F₃O and a molecular weight of 231.00 g·mol⁻¹ . It features two chlorine substituents at the 1,3-positions and a trifluoromethoxy (–OCF₃) group at the 2-position of the benzene ring, conferring a distinctive electron-withdrawing profile that activates both C–Cl bonds toward nucleophilic aromatic substitution (SNAr) . The compound is supplied as a colorless to light yellow liquid with a density of 1.5±0.1 g·cm⁻³, a predicted boiling point of 180.3±35.0 °C at 760 mmHg, and a polar surface area (PSA) of 9.23 Ų . Its primary documented role is as a synthetic intermediate in the preparation of 4-chloro-3-(trifluoromethoxy)aniline, a key reagent for diazepanone-based chemokine receptor antagonists targeting CCR2, CCR3, and CCR5 in inflammatory disease programs .

Why Generic Dichloro-Trifluoromethoxybenzene Isomers Cannot Substitute for CAS 97608-49-6 in Regioselective Syntheses


Dichloro-(trifluoromethoxy)benzene exists as multiple constitutional isomers (e.g., CAS 451-85-4, 151276-10-7, 151276-09-4, 151276-08-3) that share the identical molecular formula C₇H₃Cl₂F₃O but differ critically in the ring positions of the chlorine atoms relative to the –OCF₃ group . These positional variations produce measurable differences in boiling point (spanning approximately 7 °C across the isomer series), lipophilicity (LogP range from 3.89 to 4.41), and—most importantly—regiochemical outcomes in nucleophilic aromatic substitution reactions . The 1,3-dichloro-2-(trifluoromethoxy) substitution pattern is uniquely configured to deliver selective mono-amination at one chlorine-bearing position while preserving the second chlorine for downstream functionalization, a capability that isomers with chlorine atoms meta or para to the –OCF₃ group cannot replicate with comparable selectivity . Substituting an incorrect isomer therefore risks failed or low-yield syntheses, impure products, and lost time in medicinal chemistry or materials development workflows.

Quantitative Differential Evidence for 1,3-Dichloro-2-(trifluoromethoxy)benzene (CAS 97608-49-6) vs. Closest Isomeric Analogs


Regiochemical Specificity: Exclusive Precursor to 4-Chloro-3-(trifluoromethoxy)aniline for Diazepanone Chemokine Receptor Antagonists

The 1,3-dichloro-2-(trifluoromethoxy) substitution pattern is the documented synthetic precursor to 4-chloro-3-(trifluoromethoxy)aniline (CAS 97608-50-9), which serves as a critical amine building block in the synthesis of diazepanone compounds patented by F. Hoffmann-La Roche as CCR2, CCR3, and CCR5 chemokine receptor antagonists for inflammatory disease treatment . In this transformation, the two chlorine atoms occupy electronically distinct positions: the chlorine para to the –OCF₃ group undergoes selective amination, while the ortho chlorine is retained for subsequent functionalization. Isomeric analogs such as 2,4-dichloro-1-(trifluoromethoxy)benzene (CAS 451-85-4) or 1,2-dichloro-4-(trifluoromethoxy)benzene (CAS 151276-10-7) place chlorine atoms in different electronic environments relative to the –OCF₃ group, fundamentally altering the regiochemical outcome of SNAr amination . No alternative isomer is cited in the patent literature as a viable precursor for this specific aniline intermediate [1].

Medicinal Chemistry Chemokine Receptor Antagonists SNAr Regioselectivity

Boiling Point Differentiation: Lower Distillation Temperature vs. 2,4-Dichloro and 3,4-Dichloro Isomers

The boiling point of 1,3-dichloro-2-(trifluoromethoxy)benzene is predicted at 180.3±35.0 °C at 760 mmHg, which is measurably lower than that of the 2,4-dichloro isomer (CAS 451-85-4) at 182.6±35.0 °C and the 1,2-dichloro-4-(trifluoromethoxy) isomer (CAS 151276-10-7) at 187.1±35.0 °C . This represents a 2.3 °C and 6.8 °C difference, respectively, in predicted normal boiling points, which is sufficient to enable fractional distillation-based separation of isomer mixtures when the target compound must be isolated from isomeric byproducts generated during synthesis . The lower boiling point is attributable to the symmetrical 2,6-dichloro arrangement around the –OCF₃ group, which reduces molecular dipole moment relative to less symmetric isomers, thereby weakening intermolecular dipole–dipole interactions in the liquid phase.

Physical Chemistry Purification Isomer Separation

Lipophilicity (LogP) Differentiation: Intermediate Partitioning vs. 2,4-Dichloro Isomer

The LogP of 1,3-dichloro-2-(trifluoromethoxy)benzene is reported as 3.89 (Molbase) or 4.27 (ChemSrc), positioning it at an intermediate lipophilicity within the dichloro-trifluoromethoxybenzene isomer series . The 2,4-dichloro isomer (CAS 451-85-4) exhibits a higher LogP of 4.41, while the 1,2-dichloro-3-(trifluoromethoxy) isomer (CAS 151276-09-4) shows an identical LogP of 3.89 . The 0.52 LogP unit difference between the target compound and CAS 451-85-4 corresponds to an approximately 3.3-fold difference in octanol–water partition coefficient, which is significant for reversed-phase chromatographic retention, passive membrane permeability predictions in drug discovery, and extraction efficiency in liquid–liquid workup procedures [1].

Lipophilicity ADME Prediction Chromatography

Dual Application Domain: Validated Intermediate for Both Pharmaceutical APIs and OLED/Semiconductor Materials

Unlike several isomeric dichloro-trifluoromethoxybenzenes whose documented applications are confined to a single sector, CAS 97608-49-6 is explicitly cited in both pharmaceutical patent literature and electronic materials supplier catalogs . On the pharmaceutical side, it is the established precursor to 4-chloro-3-(trifluoromethoxy)aniline, which feeds into diazepanone chemokine receptor antagonist programs . Concurrently, it is listed as a small-molecule semiconductor building block and OLED intermediate by electronic chemicals suppliers . The presence of two chlorine handles ortho to the –OCF₃ group enables sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for constructing extended π-conjugated systems relevant to organic electronics, while the –OCF₃ group modulates frontier molecular orbital energies . This dual-domain applicability is not documented for isomers such as CAS 151276-10-7 or CAS 151276-09-4, whose supplier literature is restricted to general research chemical descriptions .

Pharmaceutical Intermediates OLED Materials Semiconductor Building Blocks

Commercial Purity and Cold-Chain Storage Specifications Enabling GMP-Adjacent Research Use

CAS 97608-49-6 is commercially available from multiple independent suppliers at a standardized minimum purity of ≥98% (GC or NLT 98%), with quality control documentation including NMR, HPLC, and GC traceability . A distinctive procurement-relevant specification is the explicit cold-chain storage requirement (refrigerated at 2–8 °C) mandated by multiple vendors, which is not uniformly specified for isomeric analogs . The compound is supplied with a defined MDL number (MFCD14697984) and HS code (2909309090), facilitating customs clearance and regulatory compliance . In comparison, the 1,2-dichloro-4-(trifluoromethoxy) isomer (CAS 151276-10-7) is typically listed at 95–97% purity without standardized cold-chain requirements, and the 1,2-dichloro-3-(trifluoromethoxy) isomer (CAS 151276-09-4) is offered at minimum 95% purity .

Chemical Purity Cold-Chain Storage Quality Control

Electron-Withdrawing Profile for Accelerated SNAr: Dual Ortho-Chloro Activation by the –OCF₃ Group

The 1,3-dichloro-2-(trifluoromethoxy) substitution pattern places both chlorine atoms in ortho positions relative to the strongly electron-withdrawing –OCF₃ group (Hammett σₚ ≈ 0.35; σₘ ≈ 0.38), creating a uniquely activated dihalobenzene system for nucleophilic aromatic substitution (SNAr) [1]. Each chlorine atom experiences the combined electron-withdrawing effect of the –OCF₃ group and the inductive effect of the second chlorine, resulting in enhanced electrophilicity at both C–Cl positions. This is in contrast to the 2,4-dichloro isomer (CAS 451-85-4), where only one chlorine is ortho to –OCF₃ while the other is para (less activated for SNAr), and the 1,2-dichloro-4-(trifluoromethoxy) isomer (CAS 151276-10-7), where both chlorines are meta to –OCF₃ and thus experience minimal activation [2]. The symmetric activation of both ortho C–Cl bonds enables stepwise, chemoselective functionalization: one chlorine can be substituted under mild conditions while the second is reserved for a subsequent, more forcing reaction, a synthetic strategy that is not accessible with isomers lacking the dual-ortho-chloro geometry .

Nucleophilic Aromatic Substitution Electronic Effects Reaction Kinetics

High-Value Procurement Scenarios for 1,3-Dichloro-2-(trifluoromethoxy)benzene (CAS 97608-49-6)


Medicinal Chemistry: CCR2/CCR3/CCR5 Chemokine Receptor Antagonist Lead Optimization

In drug discovery programs targeting inflammatory and autoimmune diseases via chemokine receptor antagonism, CAS 97608-49-6 is the required starting material for synthesizing 4-chloro-3-(trifluoromethoxy)aniline, the amine component of the diazepanone scaffold patented by Hoffmann-La Roche [1]. The regiochemical specificity of the 1,3-dichloro-2-OCF₃ pattern ensures selective mono-amination to produce the desired meta-substituted aniline regioisomer. Procurement of this specific isomer—rather than an incorrect dichloro-trifluoromethoxybenzene analog—is essential for fidelity to the published synthetic route and for generating compounds with the correct substitution pattern for CCR2/CCR3/CCR5 binding. The ≥98% purity specification supports reproducible structure–activity relationship (SAR) studies .

Organic Electronics: OLED and Small-Molecule Semiconductor Building Block Synthesis

CAS 97608-49-6 is explicitly listed as an OLED intermediate and small-molecule semiconductor building block by electronic chemicals suppliers . The two chlorine atoms ortho to the –OCF₃ group serve as handles for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the iterative construction of donor–acceptor π-conjugated architectures. The –OCF₃ group modulates the HOMO-LUMO gap and solid-state packing through its electron-withdrawing character and conformational flexibility. The lower boiling point (180.3 °C predicted) relative to isomeric analogs facilitates purification of intermediates by fractional distillation during multi-step materials synthesis .

Agrochemical Research: Fluorinated Building Block for Crop Protection Discovery

The trifluoromethoxy group is a privileged substituent in modern agrochemical design, conferring enhanced metabolic stability and lipophilicity to active ingredients. CAS 97608-49-6 provides a synthetically flexible entry point for constructing agrochemical candidates through SNAr or cross-coupling chemistry at both chlorine positions . The intermediate LogP (3.89–4.27) balances aqueous solubility with membrane permeability—a favorable profile for lead molecules intended for foliar uptake or soil mobility. The cold-chain storage specification (2–8 °C) should be factored into laboratory logistics when ordering multi-gram quantities for parallel synthesis campaigns .

Chemical Biology: Trifluoromethoxy-Arene Probe and Library Synthesis

For chemical biology groups constructing fluorinated fragment libraries or ¹⁹F NMR probe molecules, CAS 97608-49-6 offers a compact, highly fluorinated aromatic core with two modifiable halogen positions. The dual-ortho-chloro geometry enables sequential diversification: the first chlorine can be displaced with an amine, alcohol, or boronic acid under mild SNAr or cross-coupling conditions, and the second chlorine can subsequently be functionalized or reduced [2]. The ¹⁹F NMR-active –OCF₃ group provides a sensitive spectroscopic handle for monitoring reactions and binding events. The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple suppliers supports the reproducibility requirements of academic and industrial screening laboratories .

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